![molecular formula C8H12O3 B14287293 (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde CAS No. 120157-64-4](/img/structure/B14287293.png)
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,4-Dioxaspiro[44]nonane-2-carboxaldehyde is a spiro compound characterized by a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde typically involves the condensation of aliphatic compounds or lactones. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid. This intermediate undergoes decarboxylation to yield the desired spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary alcohol.
Substitution: The major products depend on the nucleophile used but generally result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Industry: It is used in the synthesis of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro structure may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spiro structure but differs in functional groups.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate:
Uniqueness
(2R)-1,4-Dioxaspiro[4
Properties
CAS No. |
120157-64-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3R)-1,4-dioxaspiro[4.4]nonane-3-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h5,7H,1-4,6H2/t7-/m0/s1 |
InChI Key |
FXQLPHIRKYYRDF-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCC2(C1)OC[C@@H](O2)C=O |
Canonical SMILES |
C1CCC2(C1)OCC(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


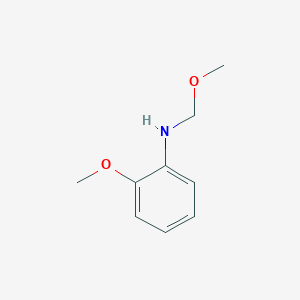
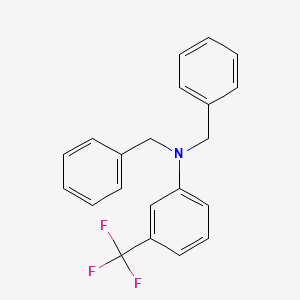
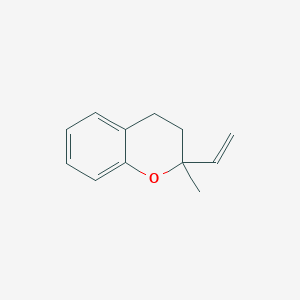
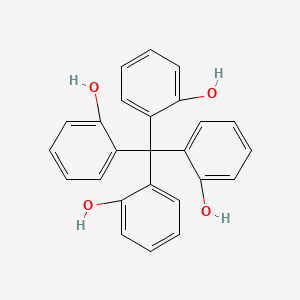
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
![9-Bromo-5-(morpholin-4-yl)tetrazolo[1,5-c]quinazoline](/img/structure/B14287242.png)
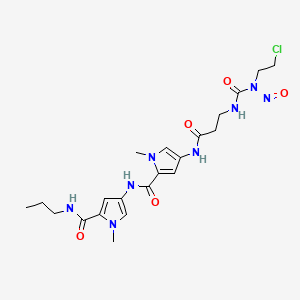
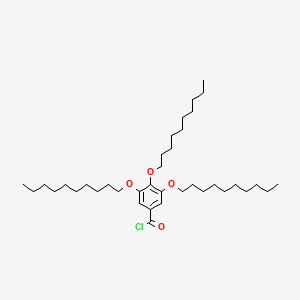
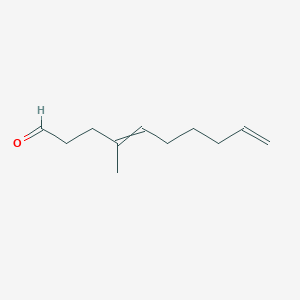
![N-[2-(2-Hydroxyethoxy)ethyl]hexanamide](/img/structure/B14287255.png)
![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
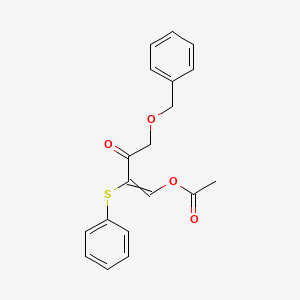
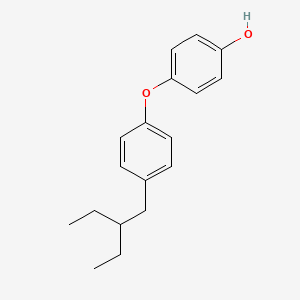
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
